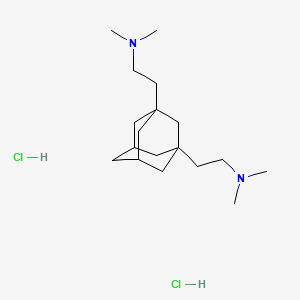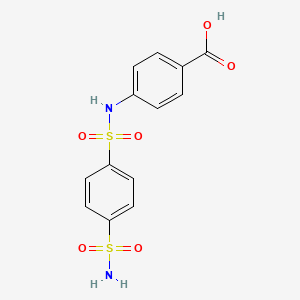
Benzoic acid, 4-(((4-(aminosulfonyl)phenyl)sulfonyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-(((4-(aminosulfonyl)phenyl)sulfonyl)amino)- is a complex organic compound with the molecular formula C13H12N2O6S2. It is characterized by the presence of a benzoic acid moiety substituted with an aminosulfonyl group and a sulfonylamino group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-(((4-(aminosulfonyl)phenyl)sulfonyl)amino)- typically involves multiple steps One common method starts with the sulfonation of benzoic acid to introduce the sulfonyl groupThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and amination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
化学反応の分析
Types of Reactions
Benzoic acid, 4-(((4-(aminosulfonyl)phenyl)sulfonyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides. Substitution reactions typically result in various substituted benzoic acid derivatives .
科学的研究の応用
Benzoic acid, 4-(((4-(aminosulfonyl)phenyl)sulfonyl)amino)- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Benzoic acid, 4-(((4-(aminosulfonyl)phenyl)sulfonyl)amino)- involves its interaction with specific molecular targets and pathways. The sulfonyl and aminosulfonyl groups play crucial roles in its biological activity, potentially inhibiting enzymes or interacting with cellular receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
類似化合物との比較
Similar Compounds
Benzoic acid, 4-(phenylazo)-: Similar in structure but contains an azo group instead of the sulfonyl and aminosulfonyl groups.
4-Aminobenzoic acid: Contains an amino group but lacks the sulfonyl and aminosulfonyl groups.
Benzenesulfonic acid: Contains a sulfonic acid group but lacks the benzoic acid moiety and aminosulfonyl group.
Uniqueness
Benzoic acid, 4-(((4-(aminosulfonyl)phenyl)sulfonyl)amino)- is unique due to the presence of both sulfonyl and aminosulfonyl groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
62646-28-0 |
|---|---|
分子式 |
C13H12N2O6S2 |
分子量 |
356.4 g/mol |
IUPAC名 |
4-[(4-sulfamoylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C13H12N2O6S2/c14-22(18,19)11-5-7-12(8-6-11)23(20,21)15-10-3-1-9(2-4-10)13(16)17/h1-8,15H,(H,16,17)(H2,14,18,19) |
InChIキー |
YNKYUVNLFJJWHG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



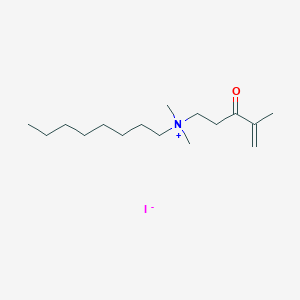
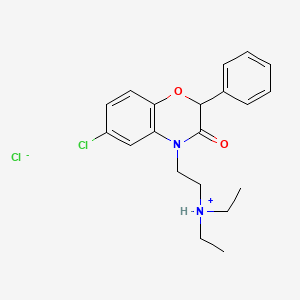



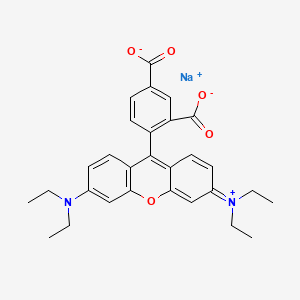


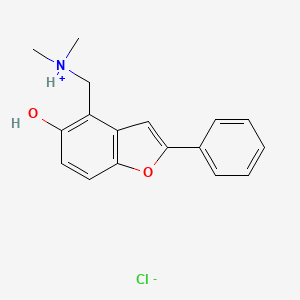
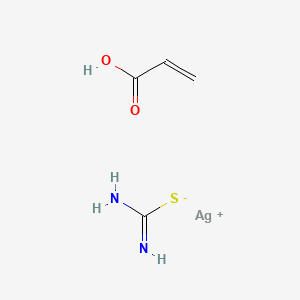
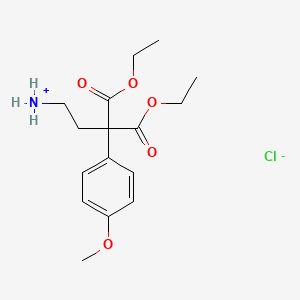
![Carbamic acid, [[[[2,2-bis[(2-propenyloxy)methyl]butoxy]carbonyl]amino]methylphenyl]-, 2-propenyl ester](/img/structure/B13762487.png)
